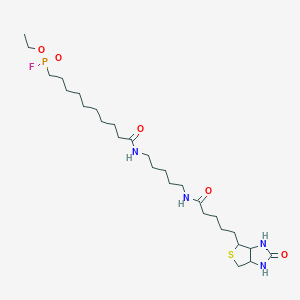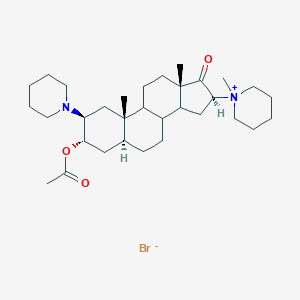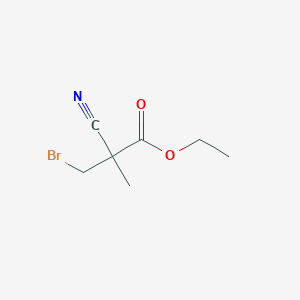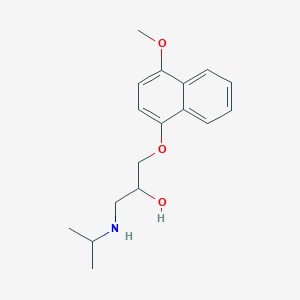
FP-biotin
説明
FP-biotin is a potent organophosphorus toxicant, well-suited for searching for new biomarkers of organophosphorus toxicants exposure . It quantifies FAAH, ABHD6, and MAG-lipase activity and is used for studies with plasma because biotinylated peptides are readily purified by binding to immobilized avidin beads .
Synthesis Analysis
An improved synthesis of a fluorophosphonate–polyethylene glycol–biotin probe (FP-PEG-biotin) has been reported . This novel synthetic route markedly increases the efficiency of the probe synthesis and overcomes several problems of a prior synthesis .Molecular Structure Analysis
The molecular structure of FP-biotin is available on PubChem .Chemical Reactions Analysis
FP-biotin has been used in activity-based protein profiling (ABPP) to target serine hydrolases . It reacts with these enzymes in a time-dependent manner .Physical And Chemical Properties Analysis
The physical and chemical properties of FP-biotin can be found on PubChem .科学的研究の応用
Labeling, Imaging, and Detection of Molecules
FP-biotin is widely used for labeling, imaging, and detection of molecules . This allows researchers to track the movement and interactions of these molecules within a biological system, providing valuable insights into their function and behavior.
Protein Purification
FP-biotin is often used in protein purification . The biotin tag can bind to a protein of interest, allowing it to be isolated from a complex mixture. This is crucial in studying the structure and function of specific proteins.
Enzyme Assays
FP-biotin plays a significant role in enzyme assays . It can be used to measure the activity of enzymes, helping researchers understand their roles in various biological processes.
DNA Sequencing
In DNA sequencing, FP-biotin is used to label DNA fragments . This allows the fragments to be detected and sequenced, contributing to our understanding of genetic information.
Activity-Based Protein Profiling (ABPP)
The fluorophosphonate (FP) moiety attached to a biotin tag is a prototype chemical probe used in ABPP . This approach is used to analyze and enrich active serine hydrolases in complex proteomes .
Imaging Serine Proteases
FP-biotin is used in the design of peptide-based imaging agents for serine proteases . These imaging agents allow the detection of proteolysis and visual observation of active enzymes, facilitating the characterization of the activity of proteases in the complex proteome .
Determining Serine Hydrolase Enzyme Activity
FP-biotin is used to determine serine hydrolase enzyme activity in cells and lysates . This helps in mapping the active-site serine of functionally diverse serine hydrolase family members .
Screening for Small Molecule Binding Affinities and Active-Site Inhibition
FP-biotin is used to screen for small molecule binding affinities and active-site inhibition . This is crucial in drug discovery, as it helps identify potential drug targets and evaluate the effectiveness of drug candidates .
作用機序
Target of Action
FP-Biotin, a biotinylated fluorophosphonate, is primarily targeted towards serine hydrolases . Serine hydrolases are a large and diverse enzyme family that includes known drug targets such as penicillin-binding proteins (PBPs), and other underexplored subfamilies . FP-Biotin has been shown to quantify the activity of FAAH, ABHD6, and MAG-lipase . These enzymes play crucial roles in various metabolic and physiological processes.
Mode of Action
FP-Biotin interacts with its targets in an activity-dependent manner . It labels these proteins, allowing for the visualization of dynamics in both protein function and expression . This interaction results in the inhibition of several key serine hydrolases .
Biochemical Pathways
FP-Biotin affects several biochemical pathways. Biotin, the parent compound of FP-Biotin, is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide. It is required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids
Pharmacokinetics
It is known that fp-biotin has good reactivity with human ache and bche despite its large biotin group This suggests that FP-Biotin may have a favorable absorption, distribution, metabolism, and excretion (ADME) profile
Result of Action
The result of FP-Biotin’s action is the detection of numerous serine hydrolases, many of which display tissue-restricted patterns of expression . This allows for the monitoring of dynamics simultaneously in both protein function and expression . Additionally, FP-Biotin’s action can lead to the inhibition of several key serine hydrolases .
Action Environment
The action of FP-Biotin can be influenced by various environmental factors. For instance, the compound’s action can vary across different strains and growth conditions . Additionally, the compound’s reactivity can be affected by the presence of other compounds in the environment
将来の方向性
FP-biotin has been used extensively in activity-based protein profiling (ABPP) to discover and optimize selective inhibitors of enzymes . It has also been used to identify small-molecule enzyme activators . These findings reveal a new mode of pharmacological regulation for this large enzyme family and suggest that ABPP may aid discovery of activators for additional enzyme classes .
特性
IUPAC Name |
10-[ethoxy(fluoro)phosphoryl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50FN4O5PS/c1-2-37-38(28,36)20-14-7-5-3-4-6-9-16-24(33)29-18-12-8-13-19-30-25(34)17-11-10-15-23-26-22(21-39-23)31-27(35)32-26/h22-23,26H,2-21H2,1H3,(H,29,33)(H,30,34)(H2,31,32,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFSFLGSUTZFCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50FN4O5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647213 | |
| Record name | Ethyl {10-oxo-10-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]decyl}phosphonofluoridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
FP-biotin | |
CAS RN |
259270-28-5 | |
| Record name | Ethyl {10-oxo-10-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]decyl}phosphonofluoridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B27559.png)




![N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine](/img/structure/B27572.png)


